molecular formula C8H17NO3S B14086333 AcS-PEG2-NH2

AcS-PEG2-NH2

Cat. No.: B14086333
M. Wt: 207.29 g/mol
InChI Key: BEUHHXYJUJZYDI-UHFFFAOYSA-N
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Description

Acetylsulfanyl-polyethylene glycol-2-amine (AcS-PEG2-NH2) is a bifunctional polyethylene glycol derivative. It is characterized by the presence of an acetylsulfanyl group at one end and an amine group at the other. This compound is widely used in various fields due to its hydrophilicity, biocompatibility, and ability to modify surfaces and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylsulfanyl-polyethylene glycol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of Acetylsulfanyl-polyethylene glycol-2-amine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acetylsulfanyl-polyethylene glycol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetylsulfanyl-polyethylene glycol-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Acetylsulfanyl-polyethylene glycol-2-amine involves its ability to modify surfaces and molecules through its reactive acetylsulfanyl and amine groups. The acetylsulfanyl group can form stable bonds with metal surfaces, while the amine group can react with various functional groups on biomolecules. This dual functionality allows for the creation of complex, multifunctional systems .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): A simpler form without functional groups.

    Methoxy polyethylene glycol (mPEG): Contains a methoxy group instead of acetylsulfanyl.

    Polyethylene glycol diacrylate (PEGDA): Contains acrylate groups for crosslinking.

Uniqueness

Acetylsulfanyl-polyethylene glycol-2-amine is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts. Its ability to modify both surfaces and molecules makes it highly versatile in various fields .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

S-[2-[2-(2-aminoethoxy)ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C8H17NO3S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h2-7,9H2,1H3

InChI Key

BEUHHXYJUJZYDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCN

Origin of Product

United States

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